molecular formula C18H16N4OS B15018300 5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B15018300
M. Wt: 336.4 g/mol
InChI Key: PMKPPPCDIXQZMQ-UHFFFAOYSA-N
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Description

5-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole core, which is a fused ring system containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would be a key consideration, with a focus on ensuring that each step can be performed on a large scale without significant loss of efficiency or purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being performed, but typically involve the use of organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, including halides, amines, and ethers.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests that it may act as an inhibitor or modulator of these targets, potentially affecting processes such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N4OS/c1-11-3-6-13(7-4-11)17-21-16(23-22-17)10-24-18-19-14-8-5-12(2)9-15(14)20-18/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

PMKPPPCDIXQZMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

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